molecular formula C19H24F3NO4S B2845628 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide CAS No. 1788542-82-4

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide

Cat. No.: B2845628
CAS No.: 1788542-82-4
M. Wt: 419.46
InChI Key: LGRUIIKWNKKPMZ-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24F3NO4S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Properties and Brönsted Acidity

Research has synthesized and characterized new protic ionic liquids (PILs) that incorporate the camphorsulfonate anion with different cations, exploring the impact of alkyl and aromatic substitution on their physicochemical properties. These substances, related to the compound of interest, demonstrate significant variations in density, viscosity, and thermal degradation, showing how structural modifications can affect these characteristics. Their strong Brönsted acidities were determined using the Hammett method, indicating potential applications in acid-catalyzed reactions or as novel acidic media for various chemical processes (Sardar et al., 2018).

Conformations and Self-association

The structure and self-association behavior of a related compound, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, were studied using IR spectroscopy and quantum chemical methods. This research provides insights into how different environmental conditions and solvent interactions can influence the molecular structure and association tendencies of such compounds. It highlights the role of hydrogen bonding in the formation of cyclic dimers and chain associates, which could have implications for understanding the behavior of similar compounds in biological systems or as components of larger molecular assemblies (Sterkhova et al., 2014).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis and aminolysis of a glycidyl derivative of the compound . This research aimed at understanding the regioselectivity of these transformations, which is crucial for designing synthetic pathways for targeted molecule production. The findings from IR, 1H NMR spectroscopy, and mass spectrometry offer valuable information for the synthesis of complex molecules with specific functional groups, potentially useful in pharmaceuticals, materials science, and chemical biology (Palchikov et al., 2014).

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4S/c1-17(2)14-7-8-18(17,16(25)9-14)11-28(26,27)23-10-15(24)12-3-5-13(6-4-12)19(20,21)22/h3-6,14-15,23-24H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUIIKWNKKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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